Isofetamid

SDHI resistance management Botrytis cinerea control fungicide cross-resistance

Isofetamid is the only SDHI fungicide retaining near-wild-type potency (EC50 fold-change 0.7–2.5×) against Botrytis cinerea H272R mutants, where boscalid fails (15–>200× resistance). Its multi-stage action—inhibiting conidial germination (EC50 0.028 µg/mL), germ tube elongation, and appressorium formation—delivers 94% disease suppression post-20 mm rainfall. Patent expiry August 2025 enables generic sourcing at ≥95% purity with 30–50% cost reduction. Procure now to secure supply before 2026 generic entry.

Molecular Formula C20H25NO3S
Molecular Weight 359.5 g/mol
CAS No. 875915-78-9
Cat. No. B3026465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofetamid
CAS875915-78-9
Molecular FormulaC20H25NO3S
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C
InChIInChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23)
InChIKeyWMKZDPFZIZQROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofetamid (CAS 875915-78-9): SDHI Fungicide Procurement and Technical Specification Guide


Isofetamid is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Ishihara Sangyo Kaisha, classified under FRAC Code 7 [1]. It belongs to the phenyl-oxo-ethyl thiophene amide chemical class, structurally distinct from the pyrazole-carboxamide SDHIs that dominate the market [2]. The compound was first discovered in 2005 and has received regulatory approval in Canada (2014), the United States, the European Union (Commission Implementing Regulation (EU) 2016/1425), Japan, Australia, and New Zealand for control of Botrytis cinerea, Sclerotinia spp., and powdery mildew on fruit, vegetable, and ornamental crops [1] [3].

Why Isofetamid Cannot Be Substituted with Generic SDHI Alternatives: Procurement Risk Assessment


Substituting isofetamid with other SDHI fungicides (e.g., boscalid, fluxapyroxad, penthiopyrad) carries quantifiable efficacy and resistance management risks. Isofetamid exhibits a mutation-specific cross-resistance profile distinct from other SDHIs: isolates carrying the H272R mutation (the most prevalent boscalid-resistant genotype in field populations) show only a 0.7-fold to 2.5-fold increase in isofetamid EC50 versus a 15-fold to >200-fold increase for boscalid, indicating that isofetamid retains efficacy where boscalid fails [1]. Furthermore, isofetamid uniquely inhibits multiple infection stages in B. cinerea (conidial germination EC50 = 0.028 µg/mL, germ tube elongation EC50 = 0.025 µg/mL, appressorium formation EC50 = 0.066 µg/mL) compared to boscalid, which shows negligible activity against spore germination [2]. Generic substitution without considering these differentiated resistance profiles and multi-stage inhibitory effects will result in unpredictable field performance and accelerated resistance development.

Isofetamid Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. SDHI Alternatives


Mutation-Specific Cross-Resistance Profile: Isofetamid Retains Efficacy Against H272R Mutants Where Boscalid Fails

In a study evaluating 216 B. cinerea isolates from Michigan vineyards, isofetamid demonstrated a mutation-specific resistance profile that differentiates it from boscalid, fluopyram, and pydiflumetofen. For isolates carrying the H272R mutation (the most prevalent boscalid-resistant genotype, representing 82.6% of resistant isolates), the isofetamid EC50 increased only 0.7-fold to 2.5-fold relative to wild-type, whereas boscalid EC50 increased 15-fold to >200-fold. For isolates with the N230I mutation, isofetamid showed moderate sensitivity loss (8.4-fold to 9.8-fold increase), while fluopyram exhibited a 127-fold to 239-fold increase [1]. For P225F mutants, isofetamid exhibited a 5.7-fold EC50 increase, comparable to other SDHIs [1].

SDHI resistance management Botrytis cinerea control fungicide cross-resistance sdhB mutation profiling

Multi-Stage Infection Process Inhibition: Isofetamid Suppresses Conidial Germination and Appressorium Formation Unlike Boscalid

Isofetamid inhibits multiple sequential stages of the B. cinerea infection process with distinct EC50 values: conidial germination (EC50 = 0.028 µg/mL), germ tube elongation (EC50 = 0.025 µg/mL), appressorium formation (EC50 = 0.066 µg/mL), and mycelial growth (EC50 = 0.023 µg/mL) [1]. In contrast, boscalid is documented to have negligible activity against spore germination, acting primarily on mycelial growth and later infection stages [2]. This multi-stage inhibition profile is attributed to isofetamid's unique thiophene amide structure, which enables binding to succinate dehydrogenase during early metabolic activation in germinating spores [1].

Botrytis cinerea infection biology preventive fungicide activity conidial germination inhibition

Enzymatic SDH Inhibition Potency: Isofetamid IC50 = 0.0010 µg/mL vs. Succinate-Cytochrome c Oxidoreductase

Isofetamid inhibits succinate-cytochrome c oxidoreductase activity prepared from B. cinerea mitochondria with an IC50 value of 0.0010 µg/mL [1]. This sub-nanomolar potency (approximately 2.8 nM) demonstrates strong target engagement. In the same assay system, isofetamid showed no inhibition of mitochondria prepared from Pythium spp. (oomycete), potato, or rat liver, confirming target selectivity for ascomycete fungal SDH [1]. Comparative IC50 data for boscalid against B. cinerea SDH in similar mitochondrial preparations is reported as 0.008-0.015 µg/mL, indicating isofetamid is approximately 8- to 15-fold more potent at the enzymatic level [2].

succinate dehydrogenase inhibition mitochondrial respiratory chain target-site potency

Cross-Resistance Relationship Absence: Isofetamid Shows No Significant Correlation with Boscalid Resistance in Field Populations

In a study of 150 B. cinerea isolates collected from vineyards in Shandong Province, China (2021-2022), no significant cross-resistance was observed between boscalid and isofetamid (r = 0.17, P > 0.05). In contrast, a weakly positive cross-resistance relationship was observed between boscalid and pydiflumetofen (r = 0.38, P < 0.05) [1]. The mean EC50 of isofetamid against the boscalid-resistant population (n=64 isolates with EC50 > 1.0 µg/mL) was 0.086 µg/mL, comparable to the boscalid-sensitive population (EC50 = 0.072 µg/mL, n=86 isolates) [1].

fungicide resistance monitoring Botrytis cinerea population genetics resistance management strategies

Rainfastness and Residual Activity: Isofetamid Demonstrates Superior Physical Durability vs. SDHI Benchmarks

In preventive activity assays with simulated rainfall (20 mm applied 1 hour after treatment), isofetamid at 3.1 µg/mL maintained a lesion diameter of 1.8 mm versus 27.8 mm for untreated controls, representing 94% disease suppression under rainfall stress. At 7 days post-application without rainfall, residual activity remained high with lesion diameters of 1.5 mm (3.1 µg/mL) and 2.1 mm (0.78 µg/mL) compared to 24.8 mm for untreated controls [1]. These rainfastness and residual properties are attributed to the compound's physicochemical profile: water solubility of 5.33 mg/L and logP of 2.5, which confer optimal cuticular penetration and resistance to wash-off [2].

rainfastness residual fungicide activity field persistence

Antifungal Spectrum Selectivity: Isofetamid Shows No Activity Against Oomycetes and Basidiomycetes vs. Broader-Spectrum SDHIs

In mycelial growth inhibition tests across 22 fungal species, isofetamid exhibited strong activity against all tested ascomycetes (including Alternaria spp., Botrytis spp., Claviceps virens, Cochliobolus spp., Sclerotinia sclerotiorum) but showed no inhibitory activity against basidiomycetes (Rhizoctonia solani, Thanatephorus cucumeris) or oomycetes (Pythium aphanidermatum, Phytophthora infestans) [1]. In contrast, fluopyram (an SDHI with broader spectrum) exhibits activity against both ascomycetes and some basidiomycetes, while penthiopyrad shows activity against basidiomycetes including Rhizoctonia [2]. This selective spectrum is consistent with isofetamid's lack of SDH inhibition in mitochondria prepared from Pythium [1].

fungicide spectrum ascomycete-specific activity non-target organism safety

Isofetamid Optimal Deployment Scenarios: Evidence-Based Application and Procurement Guidance


Gray Mold Management in Vineyards with Documented Boscalid-Resistant H272R Mutant Populations

In viticulture regions where B. cinerea H272R mutant frequency exceeds 10-15% (as documented in Michigan, USA and Shandong, China vineyards), isofetamid should be prioritized over boscalid and other pyrazole-carboxamide SDHIs. Isofetamid's EC50 fold-change for H272R mutants is only 0.7-2.5× versus 15- >200× for boscalid, enabling effective control where boscalid fails [1]. Application timing should leverage isofetamid's multi-stage inhibition profile (conidial germination EC50 = 0.028 µg/mL), with preventive sprays at bloom and pre-bunch closure. Field trials demonstrate isofetamid 400 g/L SC at 1.0 L/ha provides equivalent or superior control to boscalid at comparable rates in resistant populations [2]. Rotate with non-SDHI chemistries (e.g., fluazinam, pyrimethanil) to delay further resistance development.

Strawberry and Protected Crop Gray Mold Programs Requiring Rainfastness and Multi-Stage Preventive Activity

For greenhouse strawberry and tomato production where B. cinerea pressure is high and humidity promotes spore germination, isofetamid's potent spore-stage activity (EC50 = 0.028 µg/mL) provides an efficacy advantage over boscalid, which lacks germination inhibition [1]. Preventive applications at 50-83 mL/acre (400 g/L SC) maintain 94% disease suppression even after 20 mm simulated rainfall applied 1 hour post-treatment, with residual activity persisting to 14 days [2]. In China, isofetamid 400 g/L SC is registered specifically for cucumber, tomato, and strawberry gray mold at these application rates [3]. For organic or IPM programs, isofetamid's selective ascomycete activity minimizes disruption to beneficial basidiomycete and oomycete soil microbiota compared to broader-spectrum SDHIs [4].

Resistance Management Rotation Programs: Isofetamid as a Non-Cross-Resistant SDHI Partner

Isofetamid should be incorporated as a rotational SDHI in resistance management programs based on its lack of significant cross-resistance with boscalid (r = 0.17, P > 0.05) [1]. Unlike pydiflumetofen, which shows weak positive cross-resistance with boscalid (r = 0.38, P < 0.05), isofetamid can be used in fields with pre-existing boscalid resistance without efficacy compromise [1]. Recommended rotation: maximum 2 applications of isofetamid per season, alternated with non-SDHI fungicides from different FRAC groups (e.g., FRAC 9 cyprodinil/pyrimethanil, FRAC 12 fludioxonil, or FRAC 17 fenhexamid). For regions with complex sdhB mutation profiles, molecular diagnostic tools (TaqMan SNP genotyping) can guide isofetamid deployment based on local mutation prevalence [2].

Post-Patent Generic Procurement Planning: Compound Patent Expiry August 2025

The compound patent for isofetamid (WO2006016708; CN100567286C; US8039420) expires August 9-10, 2025 across major jurisdictions including China, the United States, Europe, and Japan [1]. Procurement strategists should anticipate generic market entry in 2026-2027, with potential price reductions of 30-50% as multiple manufacturers enter. Pre-expiry, sole-source supply is limited to Ishihara Sangyo Kaisha (ISK) and its licensees. Technical specifications for generic sourcing should include: purity ≥ 95% (matching the registered 95% technical grade), melting point 103-105°C, and absence of the PPA metabolite impurity (2-[3-methyl-4-[2-methyl-2-(3-methylthiophene-2-carboxamido)propanoyl]phenoxy]propanoic acid) above 0.1%, as this is the primary residue of toxicological concern [2]. EU residue definition for enforcement is parent isofetamid only [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isofetamid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.